4-(methylsulfanyl)isoquinoline
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Overview
Description
4-(methylsulfanyl)isoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)isoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of N-propargyl oxazolidines under microwave irradiation. This method involves a sequential palladium-catalyzed reductive cyclization, ring-opening, and aromatization cascade via C-O and C-N bond cleavages of the oxazolidine ring .
Another method involves the use of Ir(III) catalysis for the C-H/N-O annulation of arylketoxime and internal alkyne without using an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(methylsulfanyl)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(methylsulfanyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound without the methylsulfanyl group.
4-methylisoquinoline: Similar structure but with a methyl group instead of a methylsulfanyl group.
4-(ethylsulfanyl)isoquinoline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it distinct from its analogs.
Properties
CAS No. |
38896-71-8 |
---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.3 |
Purity |
95 |
Origin of Product |
United States |
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